molecular formula C14H13NO5 B12096172 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci)

4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci)

Cat. No.: B12096172
M. Wt: 275.26 g/mol
InChI Key: CQCUNILAGKOGJI-UHFFFAOYSA-N
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Description

4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a 4-methylphenyl group attached to the isoxazole ring and two carboxylic acid ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.

    Esterification: The carboxylic acid groups are esterified using methanol and a strong acid catalyst like sulfuric acid to form the dimethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ester groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Isoxazoledicarboxylicacid,3-phenyl-,dimethylester: Similar structure but lacks the 4-methyl group on the phenyl ring.

    4,5-Isoxazoledicarboxylicacid,3-(4-chlorophenyl)-,dimethylester: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    4,5-Isoxazoledicarboxylicacid,3-(4-methoxyphenyl)-,dimethylester: Features a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-methylphenyl group in 4,5-Isoxazoledicarboxylicacid,3-(4-methylphenyl)-,dimethylester(9ci) imparts unique chemical and physical properties, such as altered reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

dimethyl 3-(4-methylphenyl)-1,2-oxazole-4,5-dicarboxylate

InChI

InChI=1S/C14H13NO5/c1-8-4-6-9(7-5-8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3

InChI Key

CQCUNILAGKOGJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)C(=O)OC

Origin of Product

United States

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